N-Decanoyl-DL-homoserine lactone

Descripción

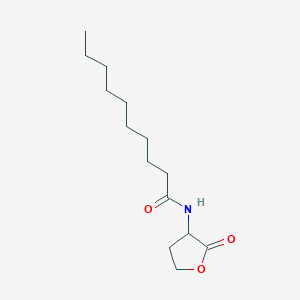

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(2-oxooxolan-3-yl)decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWZKDULKILUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469949 | |

| Record name | N-Decanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106983-36-2 | |

| Record name | N-Decanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of N-Decanoyl-DL-homoserine lactone in Bacterial Quorum Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. This process is mediated by small, diffusible signal molecules called autoinducers. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary class of autoinducers. N-Decanoyl-DL-homoserine lactone (C10-HSL) is a specific AHL that plays a crucial role in regulating a variety of physiological processes, including virulence factor production, biofilm formation, and motility in several bacterial species. Understanding the intricacies of C10-HSL-mediated quorum sensing is paramount for the development of novel anti-virulence strategies to combat bacterial infections. This technical guide provides an in-depth overview of the role of C10-HSL in quorum sensing, complete with quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Concepts in this compound Mediated Quorum Sensing

The canonical quorum-sensing circuit involving C10-HSL is best exemplified by the CviI/CviR system in Chromobacterium violaceum. This system, homologous to the LuxI/LuxR system in Vibrio fischeri, operates on a positive feedback loop.

-

CviI Synthase: The enzyme CviI is responsible for the synthesis of C10-HSL.

-

CviR Receptor: CviR is an intracellular receptor and transcriptional regulator. In the absence of C10-HSL, CviR is typically in an inactive state.

-

Autoinduction: As the bacterial population density increases, the extracellular concentration of C10-HSL rises. Once a threshold concentration is reached, C10-HSL diffuses back into the cells and binds to the CviR receptor.

-

Transcriptional Regulation: The C10-HSL-CviR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription. One of the key targets is the cviI gene itself, creating a positive feedback loop that rapidly amplifies the QS signal.

This coordinated gene expression leads to the production of various phenotypes, most notably the purple pigment violacein (B1683560) in C. violaceum, which serves as a convenient reporter for QS activity.

Quantitative Data on the Effects of this compound

The biological effects of C10-HSL are concentration-dependent. The following tables summarize key quantitative data from various studies.

| Organism | Phenotype Affected | C10-HSL Concentration | Observed Effect |

| Vibrio alginolyticus | Biofilm Formation | 10 µmol/L | Significant increase in biofilm formation[1] |

| Vibrio alginolyticus | Biofilm Formation | 20 µmol/L | Significant increase in biofilm formation[1] |

| Vibrio alginolyticus | Biofilm Formation | 1 µmol/L | Significant decrease in biofilm formation in strain N°24[1] |

| Acinetobacter nosocomialis | Biofilm Formation | 40 µM | Enhanced biofilm formation |

| Pseudomonas aeruginosa | Biofilm Formation | 200 µmol/L (Y0-C10-HSL analog) | 38.5% decrease in biofilm formation |

| Pseudomonas aeruginosa | Exopolysaccharide Production | 200 µmol/L (Y0-C10-HSL analog) | 29.3% decrease in exopolysaccharide production |

| Gene Category | Gene Name | Log2 Fold Change (Treatment with 200 µmol/L Y0-C10-HSL) | Function |

| Quorum Sensing | lasI | -1.58 | Autoinducer synthase |

| Quorum Sensing | lasR | -1.23 | Transcriptional regulator |

| Quorum Sensing | rhlI | -1.89 | Autoinducer synthase |

| Quorum Sensing | rhlR | -1.54 | Transcriptional regulator |

| Biofilm Formation | pelA | -2.15 | Pellicle biosynthesis |

| Biofilm Formation | pslA | -1.98 | Polysaccharide synthesis |

| Motility | flgB | -1.76 | Flagellar basal body component |

| Motility | motA | -1.65 | Flagellar motor protein |

Signaling Pathways and Experimental Workflows

This compound Mediated Quorum Sensing in Chromobacterium violaceum

Caption: CviI/R quorum sensing circuit in C. violaceum.

Experimental Workflow for Quantifying Violacein Inhibition

Caption: Workflow for violacein inhibition assay.

Experimental Protocols

Protocol 1: Quantification of Violacein Inhibition

This protocol is adapted from established methods for assessing the anti-quorum sensing activity of test compounds by measuring the inhibition of violacein production in Chromobacterium violaceum.[2][3][4]

Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472 or CV026 biosensor strain)

-

Luria-Bertani (LB) broth

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

DMSO (Dimethyl sulfoxide)

-

Microplate spectrophotometer

Procedure:

-

Culture Preparation: Inoculate 5 mL of LB broth with a single colony of C. violaceum and incubate overnight at 30°C with shaking.

-

Plate Setup: The following day, dilute the overnight culture 1:100 in fresh LB broth. Aliquot 180 µL of the diluted culture into the wells of a 96-well plate.

-

Compound Addition: Add 20 µL of the test compound at various concentrations to the designated wells. Include a positive control (no compound) and a negative control (no bacteria).

-

Incubation: Incubate the plate at 30°C for 24 hours with shaking.

-

Violacein Extraction:

-

After incubation, centrifuge the microplate to pellet the bacterial cells.

-

Carefully remove the supernatant.

-

Add 200 µL of DMSO to each well to solubilize the violacein from the cell pellet.

-

Resuspend the pellet thoroughly by pipetting.

-

-

Quantification:

-

Measure the absorbance of the DMSO-violacein solution at 585 nm using a microplate spectrophotometer.

-

Measure the optical density at 600 nm (OD600) before violacein extraction to assess bacterial growth. This is crucial to ensure that the observed inhibition of violacein production is not due to bactericidal or bacteriostatic effects of the test compound.

-

-

Data Analysis: Calculate the percentage of violacein inhibition relative to the positive control (untreated bacteria).

Protocol 2: Biofilm Formation Assay (Crystal Violet Method)

This protocol provides a method to quantify the effect of C10-HSL or its analogs on biofilm formation.

Materials:

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Vibrio alginolyticus)

-

Appropriate growth medium (e.g., LB broth, TSB)

-

96-well polystyrene microtiter plates

-

C10-HSL or test compounds

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Phosphate-buffered saline (PBS)

-

Microplate spectrophotometer

Procedure:

-

Culture Preparation and Inoculation: Grow the bacterial strain overnight in the appropriate medium. Dilute the culture to a starting OD600 of approximately 0.05 in fresh medium. Add 200 µL of the diluted culture to the wells of a 96-well plate.

-

Treatment: Add C10-HSL or test compounds at desired concentrations to the wells. Include untreated controls.

-

Incubation: Incubate the plate statically at the optimal growth temperature for the bacterium (e.g., 37°C for P. aeruginosa) for 24-48 hours to allow for biofilm formation.

-

Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200 µL of PBS to remove any remaining non-adherent cells.

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Destaining and Solubilization: Discard the crystal violet solution and wash the wells three times with PBS. Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance at 590 nm using a microplate spectrophotometer. The absorbance is proportional to the amount of biofilm formed.

Conclusion

This compound is a key signaling molecule in the quorum-sensing networks of various Gram-negative bacteria. Its role in regulating virulence, biofilm formation, and other collective behaviors makes it and its cognate receptor, CviR, attractive targets for the development of novel anti-infective therapies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further investigate the intricacies of C10-HSL-mediated quorum sensing and to screen for potent inhibitors of this critical bacterial communication system. Future research focused on elucidating the precise binding kinetics of C10-HSL with its receptors and expanding the understanding of its regulatory network will be instrumental in translating this fundamental knowledge into clinical applications.

References

The Advent of a Quorum Sensing Signal: A Technical History of N-Decanoyl-DL-homoserine lactone

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbial communication, small molecules orchestrate complex collective behaviors. Among these, the N-acyl-homoserine lactones (AHLs) stand out as a prominent class of signaling molecules in Gram-negative bacteria, governing processes from biofilm formation to virulence. This technical guide delves into the discovery and history of a key member of this family, N-Decanoyl-DL-homoserine lactone (C10-HSL). Primarily associated with the bacterium Chromobacterium violaceum, the study of C10-HSL has provided profound insights into the mechanisms of quorum sensing and opened avenues for the development of novel anti-infective therapies. This document will provide a detailed account of its discovery, the experimental protocols that defined its function, and its role in bacterial signaling pathways.

The Dawn of Quorum Sensing and the Search for Signals

The concept of quorum sensing, where bacteria coordinate gene expression in a cell-density-dependent manner, was first recognized through studies of bioluminescence in the marine bacterium Vibrio fischeri in the late 1960s and early 1970s. This led to the identification of the first AHL, N-(3-oxohexanoyl)-L-homoserine lactone. Following this seminal discovery, researchers began to explore other bacterial species for similar communication systems.

Chromobacterium violaceum, a Gram-negative bacterium known for producing the vibrant purple pigment violacein (B1683560), emerged as a model organism for studying AHL-mediated quorum sensing. The production of violacein was observed to be a regulated process, hinting at a sophisticated underlying control mechanism.

The Discovery of N-Decanoyl-homoserine lactone in Chromobacterium violaceum

While early work on Chromobacterium violaceum strain ATCC 31532 in 1997 by McClean and colleagues identified N-hexanoyl-L-homoserine lactone (C6-HSL) as the primary signaling molecule, subsequent research on a different strain, ATCC 12472, revealed a more complex picture.[1][2][3]

In 2008, Morohoshi and his team reported that C. violaceum ATCC 12472 produces several AHLs.[4][5] Their work demonstrated that while N-(3-hydroxydecanoyl)-L-homoserine lactone was the dominant AHL produced by this strain, N-decanoyl-L-homoserine lactone (C10-HSL) was a potent inducer of violacein production in an AHL-deficient mutant strain they developed, VIR07.[4][6] This highlighted the biological significance of C10-HSL in controlling gene expression in this bacterium.

The discovery hinged on the creation of a biosensor strain, a mutant incapable of producing its own AHLs but retaining the ability to respond to exogenous signals. This allowed for the specific detection and characterization of the signaling molecules present in the wild-type strain's supernatant.

The CviI/R Signaling Pathway in Chromobacterium violaceum

The quorum-sensing system in Chromobacterium violaceum ATCC 12472 is orchestrated by two key proteins: CviI and CviR, which are homologous to the LuxI and LuxR proteins of Vibrio fischeri.

-

CviI: This protein is the autoinducer synthase, responsible for the synthesis of N-decanoyl-L-homoserine lactone (C10-HSL).

-

CviR: This protein is a transcriptional regulator. In the absence of C10-HSL, CviR is inactive.

As the bacterial population density increases, the concentration of C10-HSL in the environment surpasses a threshold. This allows C10-HSL to diffuse back into the bacterial cells and bind to the CviR protein. The C10-HSL/CviR complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes. This binding event activates the transcription of these genes, leading to the production of various factors, including the pigment violacein.

Experimental Protocols

The identification and characterization of this compound relied on a combination of microbiological, chromatographic, and spectroscopic techniques.

General Workflow for AHL Identification

The overall process for identifying C10-HSL from C. violaceum culture supernatants involved several key steps.

Detailed Methodologies

a) Bacterial Strains and Culture Conditions:

-

Chromobacterium violaceum ATCC 12472 (wild-type) and its AHL-deficient mutant (e.g., VIR07) were used.

-

Bacteria were typically grown in Luria-Bertani (LB) broth or agar (B569324) at 28-30°C.

b) Extraction of AHLs from Culture Supernatants:

-

C. violaceum was grown to a high cell density in liquid culture.

-

The culture was centrifuged to pellet the bacterial cells.

-

The supernatant was collected and extracted twice with an equal volume of acidified ethyl acetate.

-

The organic phases were pooled and dried over anhydrous sodium sulfate.

-

The solvent was removed under reduced pressure using a rotary evaporator to yield a crude extract containing the AHLs.

c) Thin-Layer Chromatography (TLC) Bioassay:

-

The crude extract was resuspended in a small volume of a suitable solvent (e.g., ethyl acetate) and spotted onto a C18 reverse-phase TLC plate.

-

Synthetic AHL standards of different acyl chain lengths were also spotted on the same plate for comparison.

-

The plate was developed using a mobile phase, typically a mixture of methanol (B129727) and water (e.g., 60:40 v/v).[7]

-

After development, the plate was thoroughly dried.

-

The TLC plate was then overlaid with a thin layer of agar containing the AHL biosensor strain (e.g., C. violaceum VIR07) and a chromogenic substrate if necessary (e.g., for β-galactosidase-based reporters).

-

The plate was incubated until pigment production (or another reporter signal) was observed in the biosensor strain at locations corresponding to the migration of active AHLs. The position of the spot from the bacterial extract could then be compared to the positions of the synthetic standards to tentatively identify the AHL.

d) High-Performance Liquid Chromatography (HPLC):

For purification and quantification, the crude extract was subjected to reverse-phase HPLC.

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water was commonly used.

-

Detection: Fractions were collected and tested for activity using the bioassay. The retention time of the active fraction was compared to that of a synthetic N-decanoyl-L-homoserine lactone standard.

e) Mass Spectrometry (MS):

To confirm the identity of the purified active compound, mass spectrometry was employed.

-

Technique: Electron Impact (EI)-MS or Electrospray Ionization (ESI)-MS.

-

Analysis: The mass spectrum of the purified compound was compared to the spectrum of a synthetic N-decanoyl-L-homoserine lactone standard. The characteristic fragmentation pattern, including the presence of a fragment ion corresponding to the homoserine lactone ring, provided definitive structural confirmation.

f) Synthesis of N-Decanoyl-L-homoserine lactone:

A common method for the synthesis of N-acyl-homoserine lactones involves the acylation of L-homoserine lactone.

-

L-homoserine lactone hydrobromide is dissolved in a suitable solvent such as dichloromethane.

-

A base (e.g., triethylamine) is added to neutralize the hydrobromide.

-

Decanoyl chloride is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for several hours.

-

The product is then purified by column chromatography.

Quantitative Data

The biological activity of N-decanoyl-L-homoserine lactone is highly dependent on its concentration. The following table summarizes representative quantitative data related to its activity.

| Parameter | Value | Organism/System | Reference |

| Minimal concentration for violacein induction in C. violaceum VIR07 | ~10 nM | C. violaceum | Morohoshi et al., 2008 |

| Concentration for 50% inhibition of violacein production in C. violaceum CV026 (induced by C6-HSL) | ~1 µM | C. violaceum | McClean et al., 1997[1] |

Conclusion

The discovery and characterization of this compound have been instrumental in advancing our understanding of quorum sensing in Chromobacterium violaceum and in the broader context of bacterial communication. The development of sophisticated bioassays and analytical techniques has allowed for the precise identification and quantification of this signaling molecule. For researchers and professionals in drug development, the CviI/R system and its signaling molecule, C10-HSL, represent a valuable target for the design of novel anti-virulence strategies that disrupt bacterial communication without exerting selective pressure for resistance. The continued exploration of this and other quorum sensing systems will undoubtedly uncover new principles of microbial interaction and provide innovative solutions to combat bacterial infections.

References

- 1. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. N-acylhomoserine lactone regulates violacein production in Chromobacterium violaceum type strain ATCC 12472 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. pnas.org [pnas.org]

The Core of Quorum Sensing: A Technical Guide to N-Decanoyl-DL-homoserine Lactone Biosynthesis in Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), a cell-to-cell communication mechanism employed by many Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner. This process orchestrates a variety of collective behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. Among the diverse array of AHLs, N-decanoyl-DL-homoserine lactone (C10-HSL) plays a crucial role in the lifecycle of several pathogenic and non-pathogenic bacteria. Understanding the biosynthesis of C10-HSL is paramount for the development of novel anti-virulence therapies that disrupt bacterial communication. This technical guide provides a comprehensive overview of the C10-HSL biosynthesis pathway, its genetic regulation, quantitative aspects of its production, and detailed experimental protocols for its study.

The Core Biosynthesis Pathway

The synthesis of C10-HSL, like other AHLs, is catalyzed by a member of the LuxI family of AHL synthases. The biosynthesis is a two-step enzymatic process that utilizes two primary substrates: S-adenosyl-L-methionine (SAM) and a 10-carbon acyl chain attached to either an acyl carrier protein (ACP) or a coenzyme A (CoA) molecule, typically decanoyl-ACP or decanoyl-CoA.

The reaction mechanism proceeds as follows:

-

Acylation: The LuxI-type synthase first binds to the decanoyl-ACP or decanoyl-CoA substrate. The α-amino group of SAM then performs a nucleophilic attack on the carbonyl carbon of the decanoyl group. This results in the formation of a decanoyl-SAM intermediate and the release of holo-ACP or CoA.

-

Lactonization: In the second step, an intramolecular cyclization occurs. The carboxylate group of the SAM moiety in the intermediate attacks the γ-carbon of the methionine portion, leading to the formation of the homoserine lactone ring and the release of 5'-methylthioadenosine (MTA) and a proton.

The specificity of the synthase for the length of the acyl chain is a key determinant of the AHL profile produced by a particular bacterium. Several bacterial species are known to produce C10-HSL, including members of the genera Burkholderia and Chromobacterium.[1][2]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Functions of N-decanoyl-L-Homoserine Lactone (C10-HSL)

Abstract

N-decanoyl-L-Homoserine lactone (C10-HSL) is a key signaling molecule in the quorum sensing (QS) systems of numerous Gram-negative bacteria. As a member of the N-acyl-homoserine lactone (AHL) family, C10-HSL plays a pivotal role in regulating a wide array of biological processes. This technical guide provides a comprehensive overview of the core biological functions of C10-HSL, with a focus on its involvement in bacterial communication, virulence, biofilm formation, and its interactions with eukaryotic hosts. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the molecular mechanisms governed by C10-HSL and the experimental methodologies used to study them.

Introduction to N-decanoyl-L-Homoserine Lactone (C10-HSL)

N-decanoyl-L-Homoserine lactone is a small, diffusible signaling molecule that is integral to quorum sensing, a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1] The structure of C10-HSL consists of a homoserine lactone ring attached to a ten-carbon acyl chain. This specific acyl chain length is a key determinant of its biological activity and specificity for its cognate receptor proteins. C10-HSL and its derivatives, such as 3-oxo-C10-HSL, are produced by a variety of bacteria, including species of Pseudomonas, Burkholderia, and Vibrio.[2][3] The regulation of virulence and exoproteases are among the significant applications of this molecule.[1]

Core Biological Functions in Bacteria

Quorum Sensing

C10-HSL is a central component of the LuxI/LuxR-type quorum sensing systems. In this canonical pathway, a LuxI-family synthase produces C10-HSL. As the bacterial population density increases, the extracellular concentration of C10-HSL rises. Upon reaching a threshold concentration, C10-HSL diffuses back into the bacterial cells and binds to its cognate LuxR-type transcriptional regulator. This complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription. This regulatory circuit allows for the coordinated expression of genes involved in various collective behaviors.

Regulation of Virulence Factors

The production of numerous virulence factors in pathogenic bacteria is under the control of C10-HSL-mediated quorum sensing. This coordinated expression of virulence allows bacteria to overwhelm host defenses and establish an infection. In Pseudomonas aeruginosa, for instance, the quorum sensing hierarchy involves multiple AHLs, and while 3-oxo-C12-HSL and C4-HSL are predominant, other AHLs like 3-oxo-C10-HSL are also detected and contribute to the regulation of virulence genes.[3][4] These genes encode for proteases, elastases, exotoxins, and pigments like pyocyanin, all of which are crucial for pathogenesis.[5]

Biofilm Formation and Motility

Biofilm formation is a critical survival strategy for many bacteria, providing protection from environmental stresses and host immune responses. C10-HSL and its derivatives have been shown to play a significant role in the development and maturation of biofilms. For example, in Vibrio alginolyticus, exogenous 3-oxo-C10-HSL can induce or enhance biofilm formation in a concentration-dependent manner.[6] Interestingly, moderate concentrations (10-20 µM) promote biofilm formation, while higher concentrations (40-100 µM) can be inhibitory.[6] In Pseudomonas aeruginosa, QS inhibitors that antagonize C10-HSL signaling have been shown to effectively inhibit biofilm formation and disperse pre-formed biofilms.[7][8] C10-HSL also influences bacterial motility, a key factor in surface colonization and the initial stages of biofilm formation.

Cross-Kingdom Signaling: Interactions with Eukaryotic Hosts

C10-HSL can also modulate the physiology of eukaryotic hosts, a phenomenon known as cross-kingdom signaling. These interactions can influence host immune responses and cellular behavior.

Immunomodulatory Effects in Mammalian Cells

C10-HSL and its analogs can exert both pro- and anti-inflammatory effects on mammalian immune cells. For instance, 3-oxo-C10-HSL has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in RAW264.7 macrophages.[9][10] This is achieved by decreasing the mRNA and protein levels of pro-inflammatory cytokines such as IL-6, IL-1β, TNF-α, and MCP-1 in a dose-dependent manner.[9][10] The underlying mechanism involves the inhibition of the NF-κB signaling pathway.[9][10]

Interactions with Plants

C10-HSL also has significant effects on plant physiology, demonstrating a complex interplay between bacteria and plants. In Arabidopsis thaliana, C10-HSL has been shown to inhibit primary root growth while promoting the formation of lateral roots and root hairs.[11][12][13] This effect is concentration-dependent.[11] The signaling cascade initiated by C10-HSL in Arabidopsis roots involves an increase in cytosolic free Ca²⁺, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase 6 (MPK6), ultimately leading to the production of nitric oxide (NO).[11]

Quantitative Data Summary

The biological effects of C10-HSL and its derivatives are often concentration-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Dose-Dependent Effects of C10-HSL and 3-oxo-C10-HSL on Biofilm Formation

| Organism | Compound | Concentration | Effect on Biofilm Formation | Reference |

| Vibrio alginolyticus | 3-oxo-C10-HSL | 10 µM | Induction/Enhancement | [6] |

| Vibrio alginolyticus | 3-oxo-C10-HSL | 20 µM | Induction/Enhancement | [6] |

| Vibrio alginolyticus | 3-oxo-C10-HSL | 40 µM | Inhibition | [6] |

| Vibrio alginolyticus | 3-oxo-C10-HSL | 100 µM | Inhibition | [6] |

| Pseudomonas aeruginosa | L-HSL (C10-HSL analog) | 100 µM | Significant Reduction | [8] |

| Pseudomonas aeruginosa | L-HSL (C10-HSL analog) | 200 µM | ~36.71% Decrease | [8] |

Table 2: Effects of C10-HSL on Plant Root Morphology

| Plant Species | Compound | Concentration | Effect | Reference |

| Arabidopsis thaliana | C10-HSL | 10 nM - 1 µM | Reduced primary root growth, promoted lateral root formation | [11] |

| Arabidopsis thaliana | C10-HSL | 30 µM | 74% reduction in primary root length, 3.5-fold increase in lateral root formation | [11] |

Table 3: Immunomodulatory Effects of 3-oxo-C10-HSL on Macrophages

| Cell Line | Treatment | Concentration | Effect on Pro-inflammatory Cytokines (mRNA/protein) | Reference |

| RAW264.7 | 3-oxo-C10-HSL + LPS | Dose-dependent | Decrease in IL-6, IL-1β, TNF-α, MCP-1 | [9][10] |

| RAW264.7 | 3-oxo-C10-HSL + LPS | 25 µmol/L | Inhibition of NF-κBp65 phosphorylation | [9][10] |

Experimental Protocols

Studying the biological functions of C10-HSL requires a range of specialized experimental techniques. Below are detailed methodologies for key experiments.

Extraction and Quantification of C10-HSL

This protocol outlines the general steps for extracting AHLs from bacterial cultures and quantifying them using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

-

Culture Growth and Supernatant Collection: Grow the bacterial strain of interest to the desired growth phase (e.g., late logarithmic or stationary phase). Pellet the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) and collect the cell-free supernatant.

-

Extraction: Acidify the supernatant to pH 2-3 with an appropriate acid (e.g., HCl). Perform a liquid-liquid extraction by adding an equal volume of a non-polar solvent, typically acidified ethyl acetate. Mix vigorously and allow the phases to separate. Repeat the extraction two to three times.

-

Solvent Evaporation: Pool the organic phases and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen gas.

-

Reconstitution: Resuspend the dried extract in a small, known volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol (B129727) or acetonitrile).

-

LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Separation is typically achieved on a C18 reverse-phase column. Detection and quantification are performed using multiple reaction monitoring (MRM) mode, with specific precursor and product ion transitions for C10-HSL.[3][14]

-

Quantification: Generate a standard curve using known concentrations of synthetic C10-HSL to accurately quantify the amount in the bacterial extract.[3][14]

AHL Reporter Gene Bioassay

AHL reporter gene bioassays are used to detect and semi-quantify AHLs based on the activation of a reporter gene (e.g., lacZ, lux, or gfp) in a bacterial strain that is engineered to respond to specific AHLs.

Methodology:

-

Reporter Strain Preparation: Use a reporter strain that contains a LuxR homolog that responds to C10-HSL and a promoter responsive to the C10-HSL-LuxR complex fused to a reporter gene. A common example is Agrobacterium tumefaciens NTL4(pCF218)(pCF372), which produces β-galactosidase in response to a range of AHLs.[15]

-

Assay Plate Preparation: Prepare an agar (B569324) plate containing the appropriate growth medium for the reporter strain. For lacZ-based reporters, include a chromogenic substrate like X-Gal in the medium.

-

Sample Application: Spot the bacterial extract or the pure compound onto the surface of the agar plate.

-

Overlay with Reporter Strain: Overlay the plate with a soft agar suspension of the reporter strain.

-

Incubation: Incubate the plate at the optimal temperature for the reporter strain (e.g., 30°C) for 16-24 hours.

-

Detection and Quantification: A colored (e.g., blue for lacZ/X-Gal) or luminescent zone will appear around the spot if C10-HSL is present. The size or intensity of the zone can be used for semi-quantification by comparing it to zones produced by known concentrations of synthetic C10-HSL.[16] For more quantitative results, a liquid culture-based assay can be performed, and the reporter gene expression (e.g., β-galactosidase activity or luminescence) can be measured using a plate reader.[15][17]

Conclusion and Future Directions

N-decanoyl-L-Homoserine lactone is a multifaceted signaling molecule with profound implications for bacterial pathogenesis and inter-kingdom interactions. Its role in regulating virulence and biofilm formation makes it a prime target for the development of novel anti-virulence therapies, such as quorum quenching inhibitors. Furthermore, its ability to modulate host immune and physiological responses opens up new avenues for understanding and potentially manipulating host-pathogen interactions. Future research should focus on elucidating the precise molecular targets of C10-HSL in eukaryotic cells and further exploring the diversity and specificity of C10-HSL-based signaling systems in different bacterial species. Such knowledge will be invaluable for the development of targeted therapeutic strategies to combat bacterial infections and for applications in agriculture to promote plant health.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Quorum Signaling Molecules: Interactions Between Plants and Associated Pathogens | MDPI [mdpi.com]

- 3. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of L-HSL on biofilm and motility of Pseudomonas aeruginosa and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cellular messengers involved in the inhibition of the Arabidopsis primary root growth by bacterial quorum-sensing signal N-decanoyl-L-homoserine lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Quorum Sensing Molecules in Bacterial–Plant Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of Quorum Sensing Molecules on Plant Growth and Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 15. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

N-Decanoyl-DL-homoserine Lactone: A Technical Guide to its Role in Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Decanoyl-DL-homoserine lactone (C10-HSL), a key signaling molecule in bacterial quorum sensing. The document details its biochemical properties, its intricate role in regulating gene expression, particularly in pathogenic bacteria, and the experimental methodologies used for its study.

Introduction to this compound (C10-HSL)

This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1] These molecules are integral to quorum sensing, a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[2] This coordinated behavior enables bacteria to function as multicellular organisms, regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance.[2][3] C10-HSL is characterized by a homoserine lactone ring N-acylated with a ten-carbon acyl chain.[4]

Physicochemical Properties and Synthesis

This compound is a small, diffusible molecule with the chemical formula C₁₄H₂₅NO₃ and a molecular weight of 255.35 g/mol .[1]

Synthesis: The chemical synthesis of N-decanoyl-L-homoserine lactone can be achieved through the amide coupling of L-homoserine lactone with decanoic acid. A common laboratory-scale synthesis involves the reaction of decanoic acid with L-homoserine lactone hydrobromide in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and a catalyst such as 4-Dimethylaminopyridine (DMAP) in a solvent like dichloromethane (B109758) (DCM).[5]

Role in Quorum Sensing and Gene Expression

In many Gram-negative bacteria, particularly the opportunistic pathogen Pseudomonas aeruginosa, C10-HSL and other AHLs act as autoinducers.[6] The general mechanism involves the synthesis of AHLs by a LuxI-type synthase. As the bacterial population density increases, the extracellular concentration of AHLs rises. Upon reaching a threshold concentration, these molecules diffuse back into the cells and bind to their cognate cytoplasmic receptor, a LuxR-type transcriptional regulator.[2]

In P. aeruginosa, the primary receptor for long-chain AHLs, including a close analog of C10-HSL, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), is the transcriptional activator LasR.[5][7] The binding of the AHL to LasR induces a conformational change, leading to the dimerization and activation of the protein.[5] The activated LasR dimer then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby modulating their transcription.[8][9] While 3O-C12-HSL is the cognate autoinducer for LasR, studies have shown that LasR can also be activated by other long-chain AHLs, including C10-HSL.[10]

Signaling Pathway of C10-HSL in Pseudomonas aeruginosa

The signaling cascade initiated by C10-HSL and its analogs in P. aeruginosa is a hierarchical system that controls the expression of a large number of genes, many of which are associated with virulence. The Las system, regulated by LasR, is at the top of this hierarchy and influences other quorum-sensing systems, such as the Rhl system.[11]

Quantitative Data on Gene Regulation

The activation of the LasR receptor by C10-HSL and its analogs leads to significant changes in the expression of numerous genes. The following table summarizes the quantitative impact on the expression of key virulence-related genes in Pseudomonas aeruginosa.

| Gene | Protein Product | Function | Fold Change in Expression | Reference |

| lasB | Elastase B | Tissue damage, evasion of host immune response | Upregulated | [5] |

| aprA | Alkaline Protease | Degradation of host proteins | Downregulated in ΔlasR mutant | [12] |

| rhlI | C4-HSL synthase | Synthesis of another quorum sensing signal | Upregulated | [13] |

| rhlR | RhlR transcriptional regulator | Regulation of the Rhl quorum sensing system | Upregulated | [13] |

| pqsA | PQS biosynthesis protein | Synthesis of the Pseudomonas Quinolone Signal | Upregulated in ΔlasR mutant under low phosphate | [12] |

| pqsR | PQS receptor | Regulation of the PQS quorum sensing system | Upregulated in ΔlasR mutant under low phosphate | [12] |

| phzA | Phenazine biosynthesis protein | Production of pyocyanin (B1662382) (virulence factor) | Upregulated in ΔlasR mutant under low phosphate | [12] |

Experimental Protocols

The study of this compound and its role in gene expression involves a variety of experimental techniques. Detailed methodologies for key experiments are provided below.

Extraction of N-Acyl-Homoserine Lactones from Bacterial Cultures

This protocol describes the extraction of AHLs from bacterial culture supernatants for subsequent analysis.

Materials:

-

Bacterial culture in the stationary phase

-

Ethyl acetate (B1210297) (acidified with 0.5% acetic acid)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Acetonitrile (ACN)

Procedure:

-

Grow the bacterial culture to the stationary phase.

-

Centrifuge the culture to pellet the bacterial cells.

-

Collect the supernatant.

-

Extract the supernatant twice with an equal volume of acidified ethyl acetate.

-

Pool the organic phases.

-

Remove the solvent using a rotary evaporator at 40-45°C.

-

Resuspend the dried extract in a small volume of 20% acetonitrile.

-

Store the AHL extract at -20°C until further analysis.[4]

Thin-Layer Chromatography (TLC) for AHL Detection

TLC is a simple and effective method for separating and qualitatively identifying AHLs.

Materials:

-

TLC plate (C18 reversed-phase)

-

AHL extract and standards

-

Developing solvent (e.g., methanol:water mixture)

-

TLC developing chamber

-

AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4))

-

X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

Soft agar (B569324)

Procedure:

-

Prepare the TLC developing chamber by adding the developing solvent and allowing the atmosphere to saturate.

-

Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.

-

Spot a small volume of the AHL extract and known AHL standards onto the origin line.

-

Place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate and mark the solvent front with a pencil.

-

Allow the plate to air dry completely.

-

Overlay the TLC plate with soft agar containing the AHL biosensor strain and X-gal.

-

Incubate the plate at an appropriate temperature (e.g., 30°C) overnight.

-

The presence of AHLs will be indicated by the appearance of colored spots (e.g., blue for β-galactosidase activity) at positions corresponding to the separated AHLs.[14][15][16][17]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the changes in the expression of specific genes in response to C10-HSL.

Materials:

-

Bacterial cells grown with and without C10-HSL

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

Gene-specific primers for target and reference genes

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from bacterial cells cultured under control and C10-HSL-treated conditions. Ensure high purity and integrity of the RNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix. Include a no-template control and a no-reverse-transcriptase control.

-

Real-Time PCR: Perform the real-time PCR reaction in a thermal cycler. The instrument will monitor the fluorescence signal at each cycle.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to a stably expressed reference gene (housekeeping gene). Calculate the relative fold change in gene expression using the ΔΔCt method.[18][19][20][21]

Conclusion

This compound is a pivotal signaling molecule in bacterial communication, playing a critical role in the regulation of a wide array of genes, including those essential for virulence in pathogenic bacteria like Pseudomonas aeruginosa. A thorough understanding of its synthesis, signaling pathways, and the genes it regulates is crucial for the development of novel anti-infective strategies that target quorum sensing, a promising approach to combatting antibiotic resistance. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the multifaceted roles of C10-HSL and other AHLs in bacterial physiology and pathogenesis.

References

- 1. This compound | C14H25NO3 | CID 11644562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acylhomoserine Lactones Antagonize Virulence Gene Expression and Quorum Sensing in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acyl homoserine lactone signaling modulates bacterial community associated with human dental plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Structural determinants driving homoserine lactone ligand selection in the Pseudomonas aeruginosa LasR quorum-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfonyl Homoserine Lactones Are Tunable Probes to Inhibit the Quorum Sensing Receptor RhlR and Reduce Swarming Motility in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pseudomonas aeruginosa lasR-deficient mutant contributes to bacterial virulence through enhancing the PhoB-mediated pathway in response to host environment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 14. iitg.ac.in [iitg.ac.in]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. LabXchange [labxchange.org]

- 17. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 18. Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Real-Time qRT-PCR [ncbi.nlm.nih.gov]

- 21. A Basic Guide to Real Time PCR in Microbial Diagnostics: Definitions, Parameters, and Everything - PMC [pmc.ncbi.nlm.nih.gov]

The Structure and Function of N-Decanoyl-DL-homoserine lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a mechanism of cell-to-cell communication used by many Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner.[1] This process regulates a variety of physiological activities, including biofilm formation, virulence factor production, and antibiotic resistance. N-Decanoyl-DL-homoserine lactone (C10-HSL) is a member of the AHL family characterized by a 10-carbon acyl chain. This technical guide provides a comprehensive overview of the structure, physicochemical properties, biological activity, and relevant experimental protocols for this compound.

Chemical Structure and Physicochemical Properties

This compound consists of a homoserine lactone ring N-acylated with a decanoic acid tail. The chemical structure and key identifiers are provided below.

Chemical Structure:

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₅NO₃ | [2] |

| Molecular Weight | 255.35 g/mol | [2][3] |

| IUPAC Name | N-(2-oxooxolan-3-yl)decanamide | [3] |

| CAS Number | 106983-36-2 | [2][3] |

| Melting Point | 111-114 °C | [4] |

| Solubility | Soluble in ethanol (B145695) (~5 mg/ml), DMSO (~20 mg/ml), DMF (~30 mg/ml), and water (10 mg/ml at 25°C). |

Biological Activity

This compound is a signaling molecule primarily involved in bacterial quorum sensing. Its biological activity is concentration-dependent and can influence various cellular processes in both prokaryotic and eukaryotic organisms.

Table 2: Biological Activity of this compound

| Biological Process | Organism/System | Observed Effect | Concentration | Reference |

| Quorum Sensing | Chromobacterium violaceum | Inhibition of violacein (B1683560) production | 1 mg/mL | [5] |

| Root Growth | Arabidopsis thaliana | Inhibition of primary root growth | 0-75 µM | [6] |

Signaling Pathway

The canonical signaling pathway for N-acyl homoserine lactones involves the LuxI/LuxR-type quorum sensing system. A LuxI-family synthase produces the AHL, which diffuses across the bacterial cell membrane. At a threshold concentration, the AHL binds to its cognate LuxR-family transcriptional regulator, inducing a conformational change that promotes dimerization and binding to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription.[8]

Caption: General signaling pathway of N-acyl homoserine lactone-mediated quorum sensing.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-acyl homoserine lactones involves the coupling of the corresponding fatty acid with L-homoserine lactone.[9]

Materials:

-

Decanoic acid

-

L-homoserine lactone hydrobromide

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

5% HCl aqueous solution

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve decanoic acid and L-homoserine lactone hydrobromide in dichloromethane.

-

Add DMAP to the solution and stir for 15 minutes at room temperature.

-

Add EDC (or DCC) dropwise to the reaction mixture.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Wash the reaction mixture with 5% aqueous HCl solution and extract with ethyl acetate.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or DCM/MeOH).[9]

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This assay utilizes a mutant strain of C. violaceum (e.g., CV026) that is unable to produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs. Putative quorum sensing inhibitors can be tested for their ability to antagonize this response.

Materials:

-

Chromobacterium violaceum indicator strain (e.g., CV026)

-

Luria-Bertani (LB) agar (B569324) and broth

-

Exogenous N-hexanoyl-L-homoserine lactone (C6-HSL)

-

This compound (as a potential inhibitor)

-

Sterile petri dishes and soft agar

Procedure:

-

Prepare a lawn of the C. violaceum indicator strain on an LB agar plate.

-

Prepare LB soft agar and allow it to cool to approximately 45°C.

-

Add a sub-threshold concentration of C6-HSL to the soft agar to induce violacein production.

-

Inoculate the soft agar with the indicator strain.

-

Pour the soft agar overlay onto the prepared LB agar plates.

-

Spot different concentrations of this compound onto the surface of the soft agar.

-

Incubate the plates overnight at 30°C.

-

Observe for zones of inhibition of violacein production around the spots of the test compound. A clear zone with bacterial growth indicates quorum sensing inhibition, while a clear zone with no growth indicates antimicrobial activity.[5]

Experimental Workflows

Screening for Quorum Sensing Inhibitors

The following diagram illustrates a typical workflow for screening and identifying novel quorum sensing inhibitors from a compound library.

Caption: A generalized workflow for the discovery of quorum sensing inhibitors.

Virtual Screening for Quorum Sensing Inhibitors

Computational methods are increasingly used to identify potential quorum sensing inhibitors. The following diagram outlines a typical in silico screening workflow.

Caption: Workflow for virtual screening of potential quorum sensing inhibitors.

Conclusion

This compound is a key signaling molecule in bacterial quorum sensing. Its well-defined structure and role in regulating microbial group behaviors make it an important subject of study for researchers in microbiology, chemical biology, and drug development. The methodologies and data presented in this guide provide a foundation for further investigation into the biological functions of this compound and the development of novel strategies to modulate bacterial communication.

References

- 1. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C14H25NO3 | CID 11644562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of Acyl-Homoserine Lactone Quorum-Sensing Signals by Variovorax paradoxus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

N-Decanoyl-DL-homoserine Lactone: A Comprehensive Technical Guide on its Role in Bacterial Communication

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Decanoyl-DL-homoserine lactone (C10-HSL) is a pivotal signaling molecule within the quorum sensing (QS) networks of numerous bacterial species. As a member of the N-acyl-homoserine lactone (AHL) family, C10-HSL plays a crucial role in regulating a diverse array of physiological processes, including biofilm formation, virulence factor production, and motility. This in-depth technical guide provides a comprehensive overview of C10-HSL across different bacterial species, with a focus on its production, the intricate signaling pathways it governs, and the detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and manipulate bacterial communication for therapeutic and biotechnological applications.

Introduction to this compound and Quorum Sensing

Quorum sensing is a sophisticated mechanism of cell-to-cell communication that allows bacteria to monitor their population density and collectively alter their gene expression. This process is mediated by small, diffusible signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. These molecules consist of a conserved homoserine lactone ring linked to an acyl chain of variable length and modification.

This compound (C10-HSL) is an AHL with a 10-carbon acyl chain. Its synthesis is typically catalyzed by a LuxI-family synthase, and it is recognized by a cognate LuxR-family transcriptional regulator. The binding of C10-HSL to its receptor often leads to the activation or repression of a suite of target genes, enabling the bacterial population to coordinate complex behaviors. Understanding the specificity and function of C10-HSL in different bacterial species is critical for the development of targeted anti-quorum sensing strategies to combat bacterial pathogenicity and biofilm formation.

Distribution and Quantitative Production of C10-HSL

The production of C10-HSL has been identified in several bacterial species, often in conjunction with other AHLs. The concentration of C10-HSL can vary significantly depending on the bacterial species, strain, and environmental conditions.

Table 1: Quantitative Production of this compound in Various Bacterial Species

| Bacterial Species | Strain | Growth Conditions | C10-HSL Concentration | Reference |

| Pseudomonas aeruginosa | PAO1 | Luria-Bertani (LB) broth, 37°C, overnight | Not a primary AHL; produces primarily 3-oxo-C12-HSL and C4-HSL. | [1][2][3] |

| Burkholderia cenocepacia | J2315 | Luria-Bertani (LB) broth or synthetic cystic fibrosis sputum medium (SCFM2) | Produces a range of AHLs, with C8-HSL being predominant. C10-HSL is also produced, but at lower concentrations. | [4][5] |

| Yersinia enterocolitica | 8081 | Luria-Bertani (LB) broth, 26°C | Primarily produces shorter-chain AHLs (C6-HSL and 3-oxo-C6-HSL). Longer chain AHLs, including a C10 variant, have been detected but at low levels. | [6][7][8] |

| Acinetobacter baumannii | Various | - | Does not typically produce C10-HSL; its primary AHL is N-(3-hydroxydodecanoyl)-L-homoserine lactone (3-OH-C12-HSL). |

Note: The quantitative data for C10-HSL is often context-dependent and can be influenced by factors such as media composition, temperature, aeration, and growth phase. Many studies focus on the most abundant AHLs, leading to less available quantitative data for minor AHLs like C10-HSL in some species.

Experimental Protocols

The study of C10-HSL involves its extraction from bacterial cultures, followed by sensitive detection and quantification methods. Bioassays are also employed to determine its biological activity.

Extraction of N-Acyl-Homoserine Lactones from Bacterial Supernatants

Objective: To isolate AHLs from bacterial culture medium for subsequent analysis.

Methodology:

-

Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (typically stationary phase for maximal AHL production).

-

Centrifuge the culture at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.

-

Carefully collect the supernatant.

-

Perform a liquid-liquid extraction of the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane. The extraction should be performed twice.

-

Pool the organic phases.

-

Dry the pooled organic phase over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

-

Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol) for analysis.

Quantification of C10-HSL by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To accurately identify and quantify C10-HSL in a complex mixture.

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of synthetic C10-HSL of known concentrations in the same solvent as the resuspended extract to generate a calibration curve.

-

Chromatographic Separation:

-

Inject a defined volume of the AHL extract and each standard onto a reverse-phase HPLC column (e.g., C18).

-

Use a binary solvent system for gradient elution. A common mobile phase consists of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

The gradient can be programmed, for example, from 5% B to 95% B over 20 minutes to separate AHLs based on their hydrophobicity.

-

-

Mass Spectrometric Detection:

-

Couple the HPLC eluent to a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

For quantification, use selected ion monitoring (SIM) to detect the protonated molecule [M+H]⁺ of C10-HSL (m/z 284.2).

-

For higher specificity and confirmation, tandem mass spectrometry (MS/MS) can be employed. The characteristic product ion resulting from the fragmentation of the C10-HSL precursor ion is the homoserine lactone ring fragment (m/z 102.1).

-

-

Data Analysis:

-

Integrate the peak area of the C10-HSL ion in the sample chromatogram.

-

Construct a calibration curve by plotting the peak areas of the standards against their known concentrations.

-

Determine the concentration of C10-HSL in the sample by interpolating its peak area on the calibration curve.

-

Bioassay for C10-HSL Detection using Agrobacterium tumefaciens

Objective: To detect the biological activity of C10-HSL using a reporter strain.

Methodology:

-

Plate-Based Assay (Qualitative):

-

Prepare an agar (B569324) plate with a suitable medium (e.g., LB agar).

-

Spot a small volume of the AHL extract or the bacterial culture to be tested onto the surface of the agar.

-

Overlay the plate with a thin layer of soft agar containing the A. tumefaciens reporter strain and a chromogenic substrate for β-galactosidase, such as 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal).

-

Incubate the plate at an appropriate temperature (e.g., 28-30°C).

-

A blue halo around the spot indicates the presence of AHLs. The intensity and size of the halo can provide a semi-quantitative measure of AHL concentration.

-

-

Liquid Culture Assay (Quantitative):

-

Grow the A. tumefaciens reporter strain in liquid medium to a specific optical density.

-

Add different concentrations of the AHL extract or synthetic C10-HSL standards to the reporter culture.

-

Incubate the cultures for a defined period to allow for the induction of β-galactosidase.

-

Measure the β-galactosidase activity using a colorimetric substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG). The absorbance is read spectrophotometrically.

-

Quantify the AHL concentration in the extract by comparing the induced β-galactosidase activity to a standard curve generated with known concentrations of synthetic C10-HSL.

-

Signaling Pathways and Experimental Workflows

The canonical signaling pathway for C10-HSL involves its synthesis by a LuxI homolog and its detection by a LuxR homolog, leading to the regulation of target gene expression.

Caption: A generalized signaling pathway for C10-HSL in Gram-negative bacteria.

Caption: A typical experimental workflow for the analysis of C10-HSL.

Conclusion

This compound is a significant player in the complex language of bacterial communication. While its production is not as widespread or as abundant as some other AHLs, its role in modulating gene expression in specific bacterial species warrants continued investigation. The methodologies outlined in this guide provide a robust framework for the accurate detection, quantification, and functional characterization of C10-HSL. For drug development professionals, a deeper understanding of the C10-HSL signaling pathways offers potential avenues for the design of novel anti-quorum sensing agents that can disrupt bacterial coordination and mitigate virulence. Future research should focus on elucidating the full spectrum of genes regulated by C10-HSL in various pathogens and the environmental cues that modulate its production.

References

- 1. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxo-dodecanoyl)-L-homoserine lactone triggers mitochondrial dysfunction and apoptosis in neutrophils through calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quorum Sensing in Burkholderia cepacia: Identification of the LuxRI Homologs CepRI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolomic profiling of Burkholderia cenocepacia in synthetic cystic fibrosis sputum medium reveals nutrient environment-specific production of virulence factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Detection of N-(3-oxohexanoyl)-L-homoserine lactone in mice infected with Yersinia enterocolitica serotype O8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Yersinia enterocolitica YeO3-R1 | DSM 23247 | BacDiveID:23975 [bacdive.dsmz.de]

Unveiling the Natural Sources of N-Decanoyl-DL-homoserine lactone: A Technical Guide for Researchers

A deep dive into the microbial origins of a key quorum-sensing molecule, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources of N-Decanoyl-DL-homoserine lactone (C10-HSL). This document outlines the primary bacterial producers, quantitative data on their production levels, detailed experimental methodologies for extraction and analysis, and the signaling pathways governed by this crucial molecule.

This compound is a member of the N-acyl homoserine lactone (AHL) family, a class of signaling molecules pivotal to bacterial quorum sensing. This cell-to-cell communication mechanism allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating processes such as virulence, biofilm formation, and antibiotic production. Understanding the natural sources and signaling cascades of C10-HSL is therefore of paramount importance for the development of novel anti-infective and microbiome-modulating therapeutics.

Key Bacterial Producers of this compound

Current research has identified several key bacterial species as natural producers of N-decanoyl-homoserine lactone. These microorganisms, spanning different ecological niches, utilize C10-HSL to orchestrate collective behaviors. The primary identified sources include:

-

Burkholderia mallei : A pathogenic bacterium and the causative agent of glanders, B. mallei employs a sophisticated quorum-sensing network involving multiple AHLs, including C10-HSL, to regulate its virulence.[1][2]

-

Burkholderia sp. strain C10B : An isolate from dentine caries, this bacterium has been shown to produce a range of AHLs, with C10-HSL being a significant component of its signaling repertoire.

-

Nitrobacter winogradskyi : This nitrifying bacterium, crucial for the nitrogen cycle, produces C10-HSL, suggesting a role for quorum sensing in its metabolic processes and ecological interactions.[3][4][5]

-

Nitrosospira multiformis : Another key player in nitrification, this ammonia-oxidizing bacterium has also been identified as a producer of C10-HSL.[6][7]

Quantitative Analysis of this compound Production

The concentration of N-decanoyl-homoserine lactone produced by these bacteria can vary depending on the species, strain, and culture conditions. While precise quantification for C10-HSL across all mentioned species is an ongoing area of research, studies on related AHLs in these organisms provide valuable insights into their production capacity.

| Bacterial Species | N-Acyl Homoserine Lactone | Concentration (nM) | Culture Conditions | Reference |

| Burkholderia mallei ATCC 23344 | N-octanoyl-homoserine lactone (C8-HSL) | 250 | LB broth with 4% glycerol, buffered with MOPS | [1] |

| Burkholderia mallei ATCC 23344 | N-3-hydroxy-octanoyl-homoserine lactone (3OHC8-HSL) | 30 | LB broth with 4% glycerol, buffered with MOPS | [1] |

| Nitrobacter winogradskyi | N-decanoyl-L-homoserine lactone (C10-HSL) | Detected | Batch and chemostat cultures | [3][4][5] |

| Nitrosospira multiformis | N-decanoyl-L-homoserine lactone (C10-HSL) | Detected | Batch culture | [6][7] |

Note: The concentrations of C8-HSL and 3OHC8-HSL in Burkholderia mallei are provided as a reference for the production levels of AHLs in this species. Further research is needed to quantify the exact concentration of C10-HSL in all the listed bacteria.

Experimental Protocols for Extraction and Quantification

The accurate detection and quantification of N-decanoyl-homoserine lactone from bacterial cultures are critical for studying its biological roles. The most widely employed and robust method involves liquid-liquid extraction followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Extraction of N-Acyl Homoserine Lactones from Bacterial Culture Supernatant

-

Culture Growth and Supernatant Collection:

-

Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density (typically late exponential or stationary phase).

-

Centrifuge the culture to pellet the bacterial cells.

-

Carefully collect the supernatant, ensuring minimal disturbance of the cell pellet.

-

-

Liquid-Liquid Extraction:

-

Acidify the supernatant to a pH of approximately 3.0 with a suitable acid (e.g., hydrochloric acid) to protonate the AHLs and improve extraction efficiency.

-

Perform a twofold extraction with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Vigorously mix the two phases and then allow them to separate.

-

Collect the organic phase (top layer) after each extraction.

-

-

Drying and Reconstitution:

-

Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in a small, precise volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol (B129727) or acetonitrile).

-

Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation:

-

Inject the reconstituted extract onto a reverse-phase C18 column.

-

Employ a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small percentage of formic acid to improve ionization.

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor for the specific precursor-to-product ion transitions for N-decanoyl-homoserine lactone. The precursor ion will be the protonated molecule [M+H]+, and a characteristic product ion resulting from the cleavage of the amide bond is often the lactone ring fragment.

-

-

Quantification:

-

Generate a standard curve using a series of known concentrations of a pure this compound standard.

-

Quantify the amount of C10-HSL in the bacterial extract by comparing its peak area to the standard curve.

-

Signaling Pathways Involving this compound

In Burkholderia mallei, N-decanoyl-homoserine lactone is part of a complex quorum-sensing network that relies on LuxI/LuxR-type regulatory systems. The synthesis of C10-HSL is catalyzed by a LuxI homolog, and its perception is mediated by a cognate LuxR-type transcriptional regulator.

BmaI/BmaR Quorum Sensing Circuit in Burkholderia mallei

The following diagram illustrates the general mechanism of the BmaI/BmaR quorum-sensing system, which is representative of the signaling pathway for C10-HSL in Burkholderia mallei.

Caption: BmaI/BmaR quorum-sensing circuit in Burkholderia mallei.

Experimental Workflow for AHL Identification and Quantification

The logical flow for identifying and quantifying N-decanoyl-homoserine lactone from a bacterial source is depicted in the following workflow diagram.

Caption: Workflow for AHL extraction and quantification.

References

- 1. The Burkholderia mallei BmaR3-BmaI3 Quorum-Sensing System Produces and Responds to N-3-Hydroxy-Octanoyl Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Octanoyl-Homoserine Lactone Is the Cognate Signal for Burkholderia mallei BmaR1-BmaI1 Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrite-Oxidizing Bacterium Nitrobacter winogradskyi Produces N-Acyl-Homoserine Lactone Autoinducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitrite-Oxidizing Bacterium Nitrobacter winogradskyi Produces N-Acyl-Homoserine Lactone Autoinducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Acyl-Homoserine Lactone Production in Nitrifying Bacteria of the Genera Nitrosospira, Nitrobacter, and Nitrospira Identified via a Survey of Putative Quorum-Sensing Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of N-Decanoyl-DL-homoserine Lactone on Host-Pathogen Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl homoserine lactones (AHLs) are a class of quorum-sensing molecules employed by Gram-negative bacteria to regulate gene expression in a population-density-dependent manner, including the expression of virulence factors. N-decanoyl-DL-homoserine lactone (C10-HSL) is a specific AHL that plays a role in the intricate communication between bacteria and their hosts. This technical guide provides an in-depth analysis of the effects of C10-HSL on host-pathogen interactions, with a focus on its impact on immune and epithelial cells. We present quantitative data on its effects, detailed experimental protocols for studying these interactions, and visualizations of the key signaling pathways involved. While much of the detailed research in the field has concentrated on other AHLs, such as N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), this guide synthesizes the available information specific to C10-HSL and provides context from closely related molecules to offer a comprehensive overview for researchers and drug development professionals.

Introduction

Quorum sensing (QS) is a sophisticated mechanism of bacterial cell-to-cell communication that allows for the coordinated expression of genes within a bacterial population. This process is mediated by small, diffusible signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary autoinducers. The length and modification of the acyl chain of AHLs provide specificity to the signaling system.

This compound (C10-HSL) is an AHL with a 10-carbon acyl chain. It is involved in regulating a variety of bacterial processes, including biofilm formation and virulence factor production. Beyond its role in intra-bacterial communication, C10-HSL can also engage in inter-kingdom signaling, influencing the behavior of host cells and shaping the host's response to infection. Understanding the nuanced effects of C10-HSL on host-pathogen interactions is crucial for the development of novel anti-infective therapies that target bacterial virulence rather than viability, potentially reducing the selective pressure for antibiotic resistance.

This guide will delve into the known effects of C10-HSL on host immune and epithelial cells, presenting the current state of knowledge in a structured and practical format for laboratory application.

Pathogen-Associated Effects of C10-HSL Analogs

While data directly on C10-HSL's effect on pathogens in the context of host interaction is limited, studies on analogs provide valuable insights. A synthetic analog, Y0-C10-HSL, has been shown to significantly impact the virulence of Pseudomonas aeruginosa.

Data Presentation

| Parameter | Concentration of Y0-C10-HSL | Effect on P. aeruginosa | Reference |

| Biofilm Formation | 10 µmol/L | ~15.9% reduction | [1] |

| 100 µmol/L | ~25% reduction | [1] | |

| 200 µmol/L | ~38.5% reduction | [1] | |

| Exopolysaccharide Production | 10 µmol/L | ~9.63% inhibition | [1] |

| 100 µmol/L | ~20.76% inhibition | [1] | |

| 200 µmol/L | ~29.3% inhibition | [1] | |